molecular formula C11H12N2O2 B13309231 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid

6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid

Cat. No.: B13309231
M. Wt: 204.22 g/mol
InChI Key: OHFJAJMGFQNGQZ-UHFFFAOYSA-N
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Description

6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid (CAS 1342146-88-6) is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This picolinic acid derivative is characterized by a picolinamide core structure substituted with a 2-methylbut-3-yn-2-yl group on the amino nitrogen. The presence of the terminal alkyne in the 2-methylbut-3-yn-2-yl moiety is a key structural feature, as alkynyl groups like this are versatile intermediates in synthetic chemistry . This compound is primarily used as a sophisticated building block or organic intermediate in research and development settings, particularly in medicinal chemistry and materials science. Its structure, which incorporates both a carboxylic acid and a protected alkyne functional group, makes it a valuable precursor for various synthetic transformations, including metal-catalyzed coupling reactions such as the Sonogashira reaction, as well as for the synthesis of more complex molecules. Researchers utilize this compound under controlled conditions, and it is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Appropriate safety precautions should be observed during handling; consult the Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-(2-methylbut-3-yn-2-ylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-5-6-8(12-9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

OHFJAJMGFQNGQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Picolinic Acid Core

The core structure, picolinic acid (2-pyridinecarboxylic acid) , is synthesized or obtained through established methods such as oxidation of 2-methylpyridine or from commercial sources. The key intermediate, 4-nitropicolinic acid N-oxide , is prepared via nitration of picolinic acid N-oxide, following the procedure:

Picolinic acid N-oxide (10 g) dissolved in concentrated sulfuric acid and fuming nitric acid, heated at 120-130°C for 2.5 hours, then poured into water to precipitate 4-nitropicolinic acid N-oxide.

This step introduces a nitro group at the 4-position, which can later be reduced to an amino group.

Reduction to 4-Aminopicolinic Acid

The nitro derivative is reduced via catalytic hydrogenation:

Using Pd/C catalyst in AcOH/Ac2O at room temperature under hydrogen (60 psi) for 48 hours yields 4-aminopicolinic acid.

This process converts the nitro group to an amino group, providing a key functional handle for subsequent coupling reactions.

Introduction of the Alkyne Side Chain

The alkyne side chain, 2-methylbut-3-yn-2-yl, is introduced through halogenation and coupling:

Picolinic acid derivatives are converted to their methyl esters (e.g., methyl 4-iodopicolinate) via reaction with SOCl2 in the presence of DMF, followed by esterification in methanol.

The key step involves coupling the iodinated intermediate with terminal alkynes (e.g., 2-methylbut-3-yn-2-yl amine derivatives) using palladium-catalyzed Sonogashira coupling:

Reagents: Bis(triphenylphosphine)palladium(II) chloride, CuI, ammonia in ethanol, and the alkyne derivative.
Reaction conditions: Room temperature, 48 hours.
Outcome: Formation of the extended amino-alkyne derivative attached to the pyridine core.

Final Amination and Purification

Post-coupling, the aminoalkyne derivatives undergo acid hydrolysis or reduction to yield the target compound:

Reflux with hydriodic acid (HI) at 47-60% concentration for 2 hours, precipitating the final product.

Data Table Summarizing Synthetic Routes

Step Starting Material Reagents & Conditions Product Yield Notes
1 Picolinic acid N-oxide HNO3/H2SO4 nitration 4-Nitropicolinic acid N-oxide 53% Nitration at 4-position
2 4-Nitropicolinic acid N-oxide Catalytic hydrogenation (Pd/C, AcOH/Ac2O) 4-Aminopicolinic acid 47% Nitro reduction
3 Picolinic acid SOCl2/DMF, esterification Methyl 4-iodopicolinate 52% Halogenation at 4-position
4 Methyl 4-iodopicolinate Sonogashira coupling with alkyne Alkynyl-picolinate derivative Variable Coupling with 2-methylbut-3-yn-2-yl amine
5 Alkynyl-picolinate HI reflux 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid Variable Final aminoalkyne formation

Mechanism of Action

The mechanism of action of 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to dock with the receptor auxin-signaling F-box protein 5 (AFB5), which plays a role in its herbicidal activity . The compound may also influence other molecular pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Sulfonyl and Sulfonamido Derivatives

Key Compounds :

  • 6-((Methylsulfonyl)methyl)picolinic acid (6)
  • 6-(Methylsulfonamido)picolinic acid (7)
  • 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8)

Structural Differences :

  • 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid has an alkyne-containing secondary amine, whereas compounds 6–8 feature sulfonyl or sulfonamido groups. Sulfonyl groups are strong electron-withdrawing, reducing electron density on the pyridine ring.

Functional Implications :

  • The alkyne group in the target compound introduces linear steric bulk and π-electron density, which may enhance interactions with hydrophobic enzyme pockets or metal centers.

Carbamoyl Derivatives

Key Compounds :

  • 6-(Benzylcarbamoyl)picolinic acid (87% yield)
  • 6-(Cyclohexylcarbamoyl)picolinic acid (64% yield)

Structural Differences :

  • Carbamoyl groups (-NHCOR) replace the amino-alkyne substituent. These groups are planar and capable of hydrogen bonding via NH and carbonyl oxygen.

Functional Implications :

  • Carbamoyl derivatives show higher polarity and water solubility compared to the alkyne-substituted compound.
  • The target compound’s alkyne group may confer better membrane permeability due to increased lipophilicity (logP).

Aryl-Substituted Picolinic Acids

Key Compounds :

  • 6-(4-Fluorophenyl)picolinic acid (CAS: 863704-60-3)
  • 6-(2-Chlorophenyl)picolinic acid

Structural Differences :

Functional Implications :

  • Aryl groups enhance rigidity and may improve binding to aromatic residues in enzymes.

Amino-Substituted Picolinic Acids

Key Compounds :

  • 6-(Dimethylamino)picolinic acid (CAS: 30721-88-1)

Structural Differences :

  • The dimethylamino group (-N(CH₃)₂) is a tertiary amine, while the target compound has a secondary amine with a bulky alkyne.

Functional Implications :

  • The dimethylamino group is strongly electron-donating, increasing the pyridine ring’s basicity and altering the carboxylic acid’s pKa.
  • The alkyne substituent may reduce solubility in aqueous media but improve interactions with hydrophobic targets.

Heterocyclic and Halogenated Derivatives

Key Compounds :

  • 6-Chloro-3-methylpicolinic acid (CAS: 1201924-32-4)
  • 6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid (CAS: 1228188-37-1)

Structural Differences :

  • Halogens (e.g., Cl) and heterocycles (e.g., triazole) introduce electronegativity and hydrogen-bonding sites.

Functional Implications :

  • Chlorine increases lipophilicity and may enhance halogen bonding.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) pKa (Carboxylic Acid)
This compound 1.8–2.5 ~10 (DMSO) ~2.5
6-(Dimethylamino)picolinic acid 0.5–1.2 >50 (Water) ~3.8
6-(4-Fluorophenyl)picolinic acid 2.0–2.8 ~5 (DMSO) ~2.6
6-(Methylsulfonamido)picolinic acid -0.3–0.5 >20 (Water) ~2.2

Biological Activity

6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid is a derivative of picolinic acid that has garnered attention for its potential biological activities. Picolinic acid itself is known for various physiological roles, particularly in the context of neuroprotection, immunological functions, and antimicrobial properties. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound this compound consists of a picolinic acid backbone with an alkynyl amine substituent. This structural modification may influence its biological activity compared to parent compounds.

Research indicates that picolinic acid and its derivatives can modulate various biological pathways:

  • Neuroprotective Effects : Picolinic acid has been implicated in neuroprotection through its ability to chelate metal ions, which can reduce oxidative stress in neuronal cells. This action is essential for maintaining cellular integrity and function under stress conditions .
  • Immunomodulation : Picolinic acid enhances macrophage activity, particularly in the presence of interferon-gamma (IFN-γ), leading to increased production of nitric oxide (NO) and macrophage inflammatory proteins (MIP) . The derivative this compound may exhibit similar or enhanced immunomodulatory effects due to its structural modifications.
  • Antimicrobial Activity : Picolinic acid has demonstrated antimicrobial properties against various pathogens by chelating essential metal ions required for bacterial growth . The potential antimicrobial efficacy of this compound warrants investigation.

In Vitro Studies

In vitro studies have shown that picolinic acid at concentrations ranging from 1–4 mM can significantly enhance macrophage effector functions. Specifically, it promotes the expression of genes involved in immune response, such as NOS and MIP . The biological activity of this compound could be assessed using similar methodologies to determine its efficacy in enhancing immune responses.

In Vivo Studies

Animal studies have shown that picolinic acid can inhibit tumor growth when used in conjunction with macrophage activation . For instance, mice treated with picolinic acid exhibited increased survival rates when inoculated with lymphoma cells. Future studies should explore whether this compound can replicate or enhance these effects.

Case Studies

  • Neuroprotective Studies : A study on the neuroprotective effects of picolinic acid found that it could reduce neuronal apoptosis induced by oxidative stress . Similar studies could be conducted with this compound to evaluate its potential neuroprotective mechanisms.
  • Immunological Response : Research on picolinic acid's role in enhancing immune responses suggests that derivatives like this compound may also promote macrophage activation and NO production, contributing to a more robust immune response .

Data Table: Biological Activities of Picolinic Acid and Its Derivatives

Biological ActivityCompoundConcentration UsedReference
Enhances macrophage functionPicolinic Acid4000 μM
Antiviral activityPicolinic Acid1500–3000 μM
NeuroprotectionPicolinic AcidVarious
Antimicrobial effectsPicolinic Acid2500–20000 μM

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid to achieve higher yields?

  • Methodological Answer : Optimization requires systematic variation of reaction parameters:
  • Catalyst Selection : Test palladium-based catalysts (e.g., PdCl₂ adducts) for coupling efficiency, as analogous picolinic acid derivatives utilize such catalysts in decarboxylative cross-coupling .
  • Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) to stabilize intermediates. Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Purification : Use column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or TLC .
  • Yield Tracking : Compare yields under varying stoichiometric ratios (e.g., 1:1 to 1:3 for amine:picolinic acid derivatives) to identify optimal conditions .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Combine multiple techniques to confirm structure and purity:
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylbutynyl group at the amino position). Compare shifts to analogs like 3-bromo-6-methylpicolinic acid .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion).
  • IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the alkyne moiety) .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm regiochemistry .

Q. What safety protocols should researchers follow when handling this compound in the lab?

  • Methodological Answer : Adhere to chemical hygiene plans and safety frameworks:
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Consult analogs (e.g., methylpicolinic acids) for preliminary toxicity data and implement exposure controls .

Advanced Research Questions

Q. How can computational methods be integrated to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply quantum chemical calculations and reaction path searches:
  • DFT Simulations : Model transition states for alkyne-amine coupling using software like Gaussian or ORCA. Compare energy barriers to experimental outcomes .
  • Machine Learning : Train models on existing picolinic acid reaction datasets to predict optimal solvents/catalysts. Use platforms like ICReDD’s reaction design workflows .
  • Cross-Validation : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up .

Q. What experimental strategies can resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Address discrepancies through controlled variables and reproducibility checks:
  • Replicate Conditions : Standardize substrate purity, solvent dryness, and catalyst activation steps across labs .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction intermediates and identify side pathways .
  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate factors (e.g., temperature, pH) causing variability .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use a multi-disciplinary approach:
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. Prioritize targets based on picolinic acid analogs (e.g., kinase inhibitors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Cell-Based Assays : Test cytotoxicity and selectivity in relevant cell lines (e.g., cancer vs. normal cells) using MTT assays .

Data Presentation

Table 1 : Comparative Reactivity of Picolinic Acid Derivatives

CompoundKey Functional GroupsReactivity with Pd CatalystsBiological Activity
6-Methylpicolinic AcidMethyl, carboxylic acidModerate coupling efficiencyPrecursor for drug analogs
3-Bromo-6-methylpicolinic acidBromine, methyl, carboxylic acidHigh halogen reactivityAntimicrobial potential
Target Compound Alkyne, amino, carboxylic acidHigh for cross-couplingUnder investigation
Data synthesized from

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